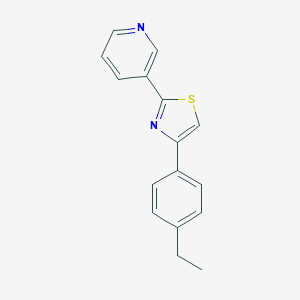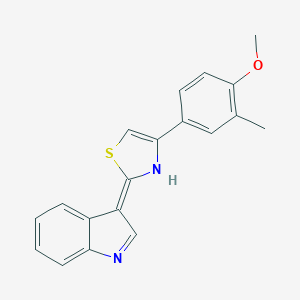
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoxazolecarboxylates, which are known for their diverse biological activities. The unique chemical structure of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate makes it a promising candidate for various research applications, including drug discovery, chemical biology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antitumor, and antifungal properties. It has also been investigated for its potential use in drug discovery and chemical biology.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate. One possible direction is to investigate its potential use in drug discovery and chemical biology. This compound has been shown to exhibit potent biological activity, and it may have potential as a lead compound for the development of new drugs. Another possible direction is to investigate its mechanism of action in more detail. Understanding how Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate exerts its biological effects could provide valuable insights into cellular processes and could lead to the development of new therapeutic strategies. Finally, further studies could investigate the potential of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate as a tool for investigating various biological processes, such as inflammation or cancer.
Synthesemethoden
The synthesis of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate involves the reaction of benzyl bromide with 3-mesityl-5-phenyl-4,5-dihydroisoxazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. It has also been investigated for its potential use in drug discovery and chemical biology.
Eigenschaften
Molekularformel |
C26H25NO3 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
benzyl (4R,5R)-5-phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C26H25NO3/c1-17-14-18(2)22(19(3)15-17)24-23(25(30-27-24)21-12-8-5-9-13-21)26(28)29-16-20-10-6-4-7-11-20/h4-15,23,25H,16H2,1-3H3/t23-,25+/m1/s1 |
InChI-Schlüssel |
SNGUJHXDBACNEW-NOZRDPDXSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)C2=NO[C@H]([C@@H]2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
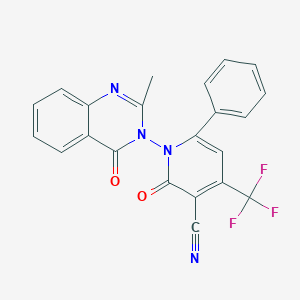
![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
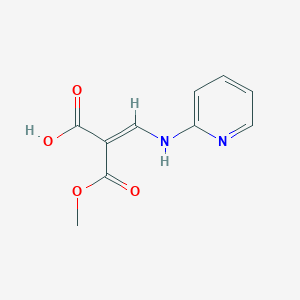
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)
![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
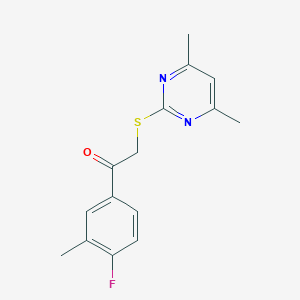
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)
